molecular formula C11H21N3O B11740564 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxypropyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxypropyl)amine

Cat. No.: B11740564
M. Wt: 211.30 g/mol
InChI Key: MTDMEKKJNOKIEA-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 3, a methyl group at position 4, and an ethoxypropylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,3-dimethyl-4-chloromethylpyrazole with 3-ethoxypropylamine under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at a temperature of around 0°C to room temperature . The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-chloromethylpyrazole: A precursor in the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine.

    3-Ethoxypropylamine: Another precursor used in the synthesis.

    5-Amino-1,3-dimethylpyrazole: A related compound with similar structural features.

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-8-11-9-14(3)13-10(11)2/h9,12H,4-8H2,1-3H3

InChI Key

MTDMEKKJNOKIEA-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CN(N=C1C)C

Origin of Product

United States

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